18-Nonadecenoic acid
Description
18-Nonadecenoic acid (19:1Δ18) is a monounsaturated fatty acid (MUFA) with a 19-carbon chain and a double bond at the 18th position. It is classified as a non-methylene-interrupted (NMI) fatty acid due to the terminal location of its double bond. This compound has been identified in plant species such as Cola millenii bark (0.366% concentration) and Luffa echinata fruit .
Properties
CAS No. |
76998-87-3 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
nonadec-18-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2H,1,3-18H2,(H,20,21) |
InChI Key |
YJHFLTBFZQXNPT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Isomers
cis-10-Nonadecenoic Acid (19:1Δ10)
- Structure : 19-carbon chain with a double bond at the 10th position (mid-chain).
- Occurrence : Dominant MUFA in Cola millenii bark (8.946%) .
- Comparison: The mid-chain double bond in cis-10-nonadecenoic acid contrasts with the terminal Δ18 position in 18-nonadecenoic acid, affecting membrane fluidity and oxidative stability. Higher abundance in plants suggests a more significant role in energy storage (triacylglycerols) compared to this compound .
Nonadecanoic Acid (19:0)
- Structure : Saturated 19-carbon fatty acid.
- Occurrence : Synthetic standard (e.g., CAS 646-30-0) and plant waxes .
- Comparison: The absence of a double bond increases melting point (solid at room temperature) compared to this compound. Nonadecanoic acid is often used as a reference in chromatographic analyses .
Petroselinic Acid (18:1Δ6)
- Structure : 18-carbon MUFA with a Δ6 double bond.
- Occurrence : Found in Cola millenii bark (1.881%) and Apiaceae family plants .
- Comparison :
- Shorter chain length (C18 vs. C19) and mid-chain unsaturation make petroselinic acid more akin to common dietary MUFAs like oleic acid.
Concentration and Ecological Significance
Physicochemical Properties
| Property | This compound (19:1Δ18) | cis-10-Nonadecenoic Acid (19:1Δ10) | Nonadecanoic Acid (19:0) | Petroselinic Acid (18:1Δ6) |
|---|---|---|---|---|
| Molecular Formula | C₁₉H₃₆O₂ | C₁₉H₃₆O₂ | C₁₉H₃₈O₂ | C₁₈H₃₄O₂ |
| Molecular Weight (g/mol) | 296.5 | 296.5 | 298.5 | 282.5 |
| Double Bond Position | Δ18 | Δ10 | None | Δ6 |
| Melting Point (°C) | ~15–20* | ~25–30* | ~70–75 | ~30–35 |
| Natural Sources | Cola millenii bark, Luffa echinata | Cola millenii bark | Synthetic standards | Cola millenii, parsley |
*Estimated based on structural analogs .
Q & A
Q. What experimental designs are suitable for investigating the role of this compound in modulating lipid membrane properties?
- Methodological Answer : Employ model membrane systems like liposomes or Langmuir monolayers to study phase behavior. Techniques such as fluorescence anisotropy (using probes like DPH or Laurdan) and differential scanning calorimetry (DSC) can assess membrane fluidity and phase transitions. Controlled fatty acid supplementation in cell cultures with knockouts (e.g., Pten knockdown models) may reveal mechanistic insights .
Q. How can isotopic labeling resolve controversies in the metabolic fate of this compound?
- Methodological Answer : Use ¹³C- or ²H-labeled this compound to track incorporation into lipid pools via tandem mass spectrometry (MS/MS). Pulse-chase experiments in animal models or isotope tracing in in vitro systems can elucidate β-oxidation rates, elongation/desaturation pathways, and phospholipid remodeling dynamics .
Q. What strategies address contradictory data on the pro- or anti-inflammatory effects of this compound?
- Methodological Answer : Conduct dose-response studies in primary immune cells (e.g., macrophages) with careful control of baseline diets. Pair lipidomics with cytokine profiling (ELISA or multiplex assays) to correlate fatty acid levels with inflammatory markers. Meta-analyses of existing datasets should account for species-specific differences (e.g., murine vs. human models) and lipidomic context (e.g., competing omega-3/6 ratios) .
Data Analysis and Reporting Standards
Q. How should researchers handle large datasets from lipidomic studies of this compound?
- Methodological Answer : Processed data (e.g., normalized peak areas) should be included in the main text, while raw chromatograms and spectral data belong in supplementary materials. Use open-source tools like XCMS or LipidSearch for peak alignment and annotation. Statistical analyses must correct for multiple comparisons (e.g., Benjamini-Hochberg procedure) .
Q. What frameworks are recommended for synthesizing conflicting literature on this compound’s biological roles?
- Methodological Answer : Adopt a systematic review approach with predefined inclusion/exclusion criteria. Categorize studies by model system (e.g., in vitro, animal, clinical), experimental conditions, and outcome measures. Use forest plots to visualize effect sizes and heterogeneity. Transparently report funding sources and potential biases .
Ethical and Reproducibility Considerations
Q. How can researchers validate the purity of commercial this compound samples?
- Methodological Answer : Request certificates of analysis (CoA) from suppliers, and independently verify purity via GC-MS or NMR. Batch-to-batch variability can be assessed using thin-layer chromatography (TLC). For critical studies, synthesize the compound in-house or collaborate with specialized laboratories .
Q. What steps mitigate ethical concerns in animal studies involving this compound supplementation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
